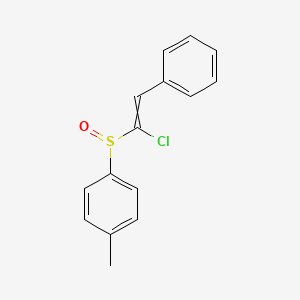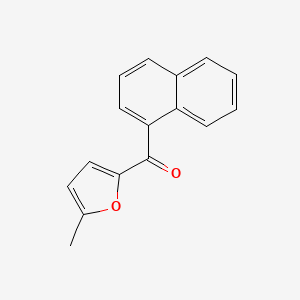
(5-Methylfuran-2-yl)(naphthalen-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylfuran-2-yl)(naphthalen-1-yl)methanone: is an organic compound that features a furan ring substituted with a methyl group at the 5-position and a naphthalene ring attached to a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylfuran-2-yl)(naphthalen-1-yl)methanone typically involves the reaction of 1-ethoxynaphthalene with 2-furoyl chloride in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst. The reaction is carried out in dry dichloromethane (CH2Cl2) at 0°C, followed by refluxing until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and suitable electrophiles.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: (5-Methylfuran-2-yl)(naphthalen-1-yl)methanol.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: (5-Methylfuran-2-yl)(naphthalen-1-yl)methanone is used as a building block in organic synthesis, particularly in the development of novel photochromic materials .
Biology and Medicine: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of advanced materials with specific optical properties .
Mécanisme D'action
The mechanism of action of (5-Methylfuran-2-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
(4-Ethoxynaphthalen-1-yl)(furan-2-yl)methanone: Similar structure but with an ethoxy group instead of a methyl group.
(5-Methylfuran-2-yl)methyl][1-(naphthalen-1-yl)ethyl]amine: Contains an amine group instead of a methanone group.
Uniqueness: (5-Methylfuran-2-yl)(naphthalen-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
827024-75-9 |
|---|---|
Formule moléculaire |
C16H12O2 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
(5-methylfuran-2-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C16H12O2/c1-11-9-10-15(18-11)16(17)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3 |
Clé InChI |
CQQGDEGWSVMSAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)

![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)
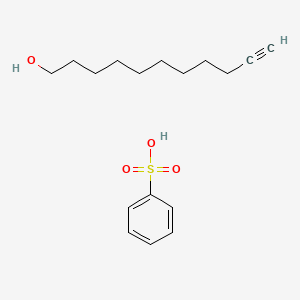
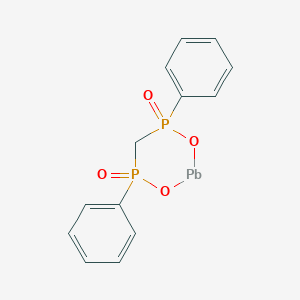
![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)
![3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol](/img/structure/B14231037.png)
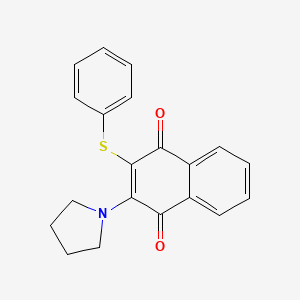

![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
